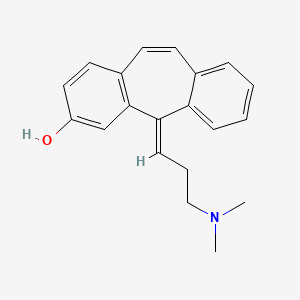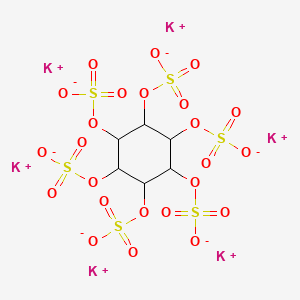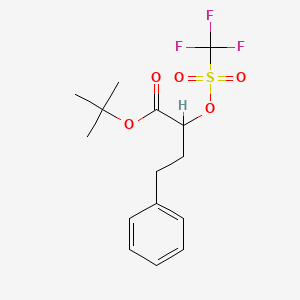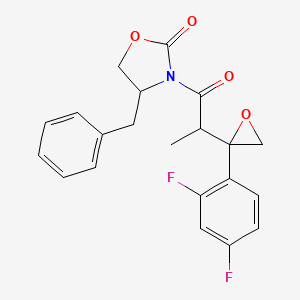![molecular formula C18H26ClN3O2 B12287546 2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B12287546.png)
2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-Amino-2-(3-Hydroxy-1-adamantyl)acetyl]-2-azabicyclo[310]hexan-3-carbonitril; Hydrochlorid ist eine komplexe organische Verbindung, die eine Adamantylgruppe enthält, die für ihre Stabilität und Steifigkeit bekannt ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[2-Amino-2-(3-Hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexan-3-carbonitril; Hydrochlorid umfasst in der Regel mehrere Schritte. Ein gängiger Ansatz ist die selektive Reduktion entsprechender β-Ketoester oder die Aldol-Kondensation der entsprechenden Carbonsäure und Acetaldehyds . Die Reaktionsbedingungen erfordern oft eine präzise Temperaturkontrolle und die Verwendung spezifischer Katalysatoren, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren. Techniken wie kontinuierliche Strömungsreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Einführung von Sauerstoffatomen in das Molekül.
Reduktion: Addition von Wasserstoffatomen oder Entfernung von Sauerstoffatomen.
Substitution: Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um die Reaktionen bis zur Vollendung zu treiben.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise hydroxylierte Derivate ergeben, während die Reduktion aminofunktionalisierte Verbindungen erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-[2-Amino-2-(3-Hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexan-3-carbonitril; Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendung als Baustein für die Synthese komplexerer Moleküle.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Erforscht auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten.
Industrie: Verwendung bei der Entwicklung fortschrittlicher Materialien mit einzigartigen Eigenschaften
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Adamantylgruppe trägt zu ihrer Stabilität und Fähigkeit bei, mit hydrophoben Bereichen von Proteinen und anderen Biomolekülen zu interagieren. Diese Wechselwirkung kann die Aktivität von Enzymen, Rezeptoren und anderen Zellkomponenten modulieren und zu verschiedenen biologischen Wirkungen führen.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The adamantyl group contributes to its stability and ability to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(3-Hydroxy-1-adamantyl)-2-oxoessigsäure
- 1,3-Dehydroadamantan
- 1-(2-Adamantyliden)naphthalin-2(1H)-on
Einzigartigkeit
Was 2-[2-Amino-2-(3-Hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexan-3-carbonitril; Hydrochlorid auszeichnet, ist seine einzigartige bicyclische Struktur in Kombination mit der Adamantylgruppe. Diese Kombination verleiht außergewöhnliche Stabilität und Reaktivität, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht .
Eigenschaften
Molekularformel |
C18H26ClN3O2 |
|---|---|
Molekulargewicht |
351.9 g/mol |
IUPAC-Name |
2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H |
InChI-Schlüssel |
TUAZNHHHYVBVBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)
![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)
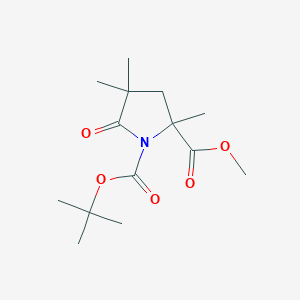

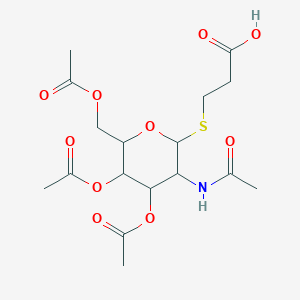
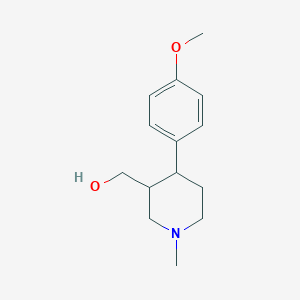
![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B12287500.png)
![N-[[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl](R)-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamideBenzenesulphonicAcid](/img/structure/B12287505.png)
